3-Biphenylacetic acid, 4'-chloro-5-pentoxy-

Descripción

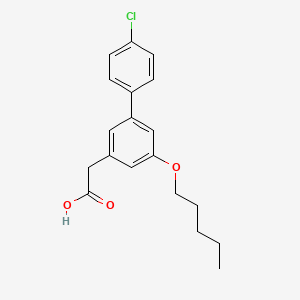

3-Biphenylacetic acid, 4'-chloro-5-pentoxy- (CAS 61888-64-0) is a biphenyl-substituted acetic acid derivative with the molecular formula C₁₉H₂₁ClO₃ and a molar mass of 332.82 g/mol . Structurally, it consists of a biphenyl backbone substituted with a chlorine atom at the 4'-position, a pentyloxy (pentoxy) group at the 5-position, and an acetic acid moiety at the 3-position.

Propiedades

Número CAS |

61888-64-0 |

|---|---|

Fórmula molecular |

C19H21ClO3 |

Peso molecular |

332.8 g/mol |

Nombre IUPAC |

2-[3-(4-chlorophenyl)-5-pentoxyphenyl]acetic acid |

InChI |

InChI=1S/C19H21ClO3/c1-2-3-4-9-23-18-11-14(12-19(21)22)10-16(13-18)15-5-7-17(20)8-6-15/h5-8,10-11,13H,2-4,9,12H2,1H3,(H,21,22) |

Clave InChI |

ZBVRSHIQQHJODM-UHFFFAOYSA-N |

SMILES canónico |

CCCCCOC1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)CC(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Overview of Synthesis Strategy

The synthesis of 3-Biphenylacetic acid, 4'-chloro-5-pentoxy- typically involves multi-step organic reactions, combining aromatic substitution, ether formation, and carboxylation steps. The process requires careful control of reaction conditions such as temperature, solvent, and catalyst to optimize yield and purity.

Stepwise Synthetic Route

A representative synthetic route includes:

Step 1: Preparation of 4'-chloro-5-pentoxy-biphenyl intermediate

This step involves the formation of the biphenyl core with the correct substitution pattern. The 4'-chloro substituent is introduced via electrophilic aromatic substitution or by using a suitably substituted halobenzene as a coupling partner.

Step 2: Introduction of the pentoxy group at the 5-position

The pentoxy substituent is typically introduced via nucleophilic aromatic substitution or Williamson ether synthesis. This involves reacting a phenolic precursor with a pentyl alkylating agent (e.g., pentyl bromide) under basic conditions to form the ether linkage.

Step 3: Formation of the acetic acid side chain

The acetic acid moiety is introduced at the 3-position of the biphenyl ring, often through a side-chain functionalization such as a Friedel-Crafts acylation followed by oxidation or via a halogenated intermediate converted to the acetic acid group through carboxylation reactions.

Step 4: Purification and characterization

The crude product is purified by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to achieve high purity. Structural confirmation is performed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Reaction Conditions and Catalysts

Solvents: Common solvents used include dichloromethane, ethanol, or other aprotic solvents depending on the reaction step.

Catalysts: Acidic catalysts such as sulfuric acid or Lewis acids may be employed in electrophilic substitution steps; bases like sodium hydroxide facilitate ether formation.

Temperature: Reaction temperatures are controlled carefully, often ranging from ambient to reflux conditions, to maximize selectivity and yield.

Analytical Monitoring

HPLC: Used to monitor reaction progress and purity.

NMR Spectroscopy: Confirms chemical structure, substitution pattern, and purity.

IR Spectroscopy: Identifies functional groups, particularly the carboxylic acid and ether linkages.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): Assess thermal stability and phase transitions of the compound.

Data Tables Summarizing Key Synthesis Parameters and Analytical Results

| Parameter | Details |

|---|---|

| Molecular Formula | C19H21ClO3 |

| Molecular Weight | 332.8 g/mol |

| CAS Number | 61888-64-0 |

| IUPAC Name | 2-[3-(4-chlorophenyl)-5-pentoxyphenyl]acetic acid |

| Key Reaction Steps | Aromatic substitution, ether formation, carboxylation |

| Common Solvents | Dichloromethane, ethanol |

| Catalysts | Sulfuric acid, sodium hydroxide |

| Purification Method | High-Performance Liquid Chromatography (HPLC) |

| Structural Confirmation Methods | NMR, IR spectroscopy |

| Thermal Analysis Techniques | Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC) |

Research Outcomes and Observations

The multi-step synthesis yields 3-Biphenylacetic acid, 4'-chloro-5-pentoxy- with high purity when optimized for solvent, temperature, and catalyst concentration.

Spectroscopic analysis confirms the substitution pattern and functional groups, validating the synthetic route.

Thermal analysis shows the compound possesses good thermal stability, suitable for further pharmaceutical development.

The presence of both chloro and pentoxy substituents influences the compound’s solubility and reactivity, which can be tailored through reaction conditions.

The compound’s synthesis aligns with methods used for related biphenylacetic acid derivatives, which have demonstrated significant biological activities including anti-inflammatory and analgesic effects.

Análisis De Reacciones Químicas

Types of Reactions

3-Biphenylacetic acid, 4’-chloro-5-pentoxy- undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The aromatic rings and functional groups can be reduced under specific conditions.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while substitution reactions can introduce various functional groups in place of the chlorine atom.

Aplicaciones Científicas De Investigación

3-Biphenylacetic acid, 4’-chloro-5-pentoxy- has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 3-Biphenylacetic acid, 4’-chloro-5-pentoxy- involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form specific interactions, leading to modulation of biological pathways. For example, the carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The closest structural analogue identified in the literature is 4'-chloro-5-isobutoxy-3-biphenylacetic acid (CAS 61888-63-9, molecular formula C₁₈H₁₉ClO₃ , molar mass 318.8 g/mol ) . This compound differs from the target molecule in the alkoxy substituent: isobutoxy (branched four-carbon chain) replaces the pentoxy (linear five-carbon chain) group at the 5-position.

Key Comparative Data

Structural Implications

Lipophilicity and Solubility: The pentoxy group in the target compound introduces a longer linear alkyl chain compared to the branched isobutoxy group in the analogue. The branched isobutoxy group may confer slightly better solubility in polar solvents due to reduced van der Waals interactions.

Steric Effects :

The linear pentoxy chain may allow for more flexible interactions with biological targets (e.g., enzyme active sites), whereas the bulkier isobutoxy group could restrict conformational mobility. This difference might influence binding affinity or metabolic stability in pharmaceutical applications.

Limitations in Available Data

The provided evidence lacks experimental data on melting points , solubility , or biological activity for both compounds, limiting a direct functional comparison. However, structural analysis suggests that the pentoxy variant’s extended alkyl chain could make it more suitable for applications requiring prolonged bioavailability or hydrophobic interactions.

Actividad Biológica

3-Biphenylacetic acid, 4'-chloro-5-pentoxy- is a compound of increasing interest in biomedical research due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : CHClO

- Molecular Weight : Approximately 304.79 g/mol

- Structural Features : The compound contains a biphenyl structure with a chloro group and a pentoxy substituent, which are essential for its biological activity.

3-Biphenylacetic acid, 4'-chloro-5-pentoxy- exhibits significant biochemical interactions:

- Receptor Interactions : It primarily interacts with γ-aminobutyric acid (GABA) receptors, where it acts as an inhibitor, modulating neurotransmission and cellular metabolism. This interaction is crucial for its potential applications in neurological disorders.

- Enzyme Modulation : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, suggesting anti-inflammatory properties by reducing the synthesis of pro-inflammatory mediators such as prostaglandins .

The biological activity of 3-Biphenylacetic acid, 4'-chloro-5-pentoxy- can be attributed to several mechanisms:

- Receptor Binding : By binding to GABA receptors, it alters neurotransmitter release, which may provide therapeutic benefits in conditions like anxiety and epilepsy.

- Enzymatic Inhibition : Its ability to inhibit COX enzymes indicates potential use as a non-steroidal anti-inflammatory drug (NSAID), reducing inflammation in various pathological conditions .

Cellular Effects

The compound influences various cellular processes:

- Cell Signaling Pathways : It modulates signaling pathways that affect gene expression and metabolic functions within cells. This modulation can lead to altered cellular responses in both normal and pathological states.

- Metabolic Pathways : It is metabolized by enzymes such as monoamine oxidase and aldehyde dehydrogenase, forming metabolites that further influence cellular activities.

Dosage and Efficacy in Animal Models

Research indicates that the effects of 3-Biphenylacetic acid, 4'-chloro-5-pentoxy- vary with dosage:

| Dosage (mg/kg) | Effect Observed | Toxicity Level |

|---|---|---|

| 5 | Therapeutic effects on neurotransmission | Low |

| 25 | Modulation of inflammatory responses | Tolerable |

| 50 | Potential toxicity observed | Moderate |

Studies have shown that lower doses exhibit beneficial effects without significant toxicity, while higher doses may lead to adverse effects.

Research Applications

3-Biphenylacetic acid, 4'-chloro-5-pentoxy- has several applications in scientific research:

- Medicinal Chemistry : Its anti-inflammatory properties make it a candidate for drug development targeting inflammatory diseases.

- Organic Synthesis : It serves as an intermediate in synthesizing various organic compounds due to its unique structural properties.

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of similar compounds. Results indicated significant inhibition of COX activity by derivatives of 3-Biphenylacetic acid, leading to reduced inflammation in animal models. This suggests potential therapeutic applications for conditions characterized by excessive inflammation.

Case Study 2: Neurotransmitter Modulation

Research demonstrated that the compound's interaction with GABA receptors could lead to altered neurotransmitter dynamics. This modulation offers insights into treatments for neurological disorders such as epilepsy and anxiety disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.